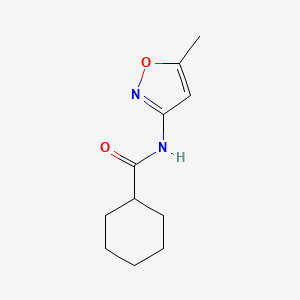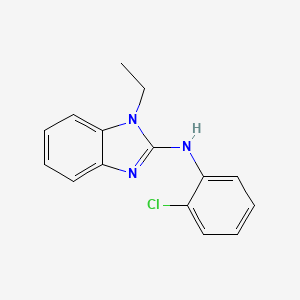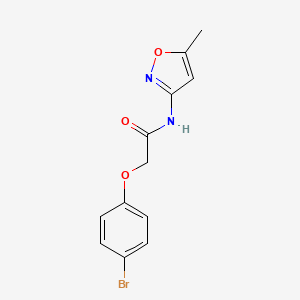![molecular formula C16H13N5O3 B5741782 N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide](/img/structure/B5741782.png)
N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide, commonly known as NPTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, biochemistry, and pharmacology. NPTAA is a triazole-based compound that has been synthesized using a variety of methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
NPTAA has potential applications in various areas of scientific research. It has been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. NPTAA has also been studied for its potential use as an antibacterial agent, as it has been found to inhibit the growth of various bacterial strains. In addition, NPTAA has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of NPTAA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. NPTAA has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication, transcription, and repair. In addition, NPTAA has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and physiological effects:
NPTAA has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. NPTAA has also been found to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane. In addition, NPTAA has been found to bind to metal ions and exhibit fluorescence, making it a potential fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
NPTAA has several advantages for lab experiments. It is relatively easy to synthesize using the CuAAC reaction, and it has been found to have potent anticancer and antibacterial activity. However, NPTAA also has some limitations for lab experiments. It has been found to be cytotoxic to normal cells at high concentrations, which may limit its potential clinical applications. In addition, the mechanism of action of NPTAA is not fully understood, which may limit its potential use in certain research areas.
Future Directions
There are several future directions for further research on NPTAA. One area of research could be to further investigate its potential use as an anticancer agent, and to study its mechanism of action in more detail. Another area of research could be to investigate its potential use as an antibacterial agent, and to study its activity against different bacterial strains. In addition, further research could be done to optimize the synthesis method of NPTAA, and to investigate its potential use as a fluorescent probe for the detection of metal ions.
Synthesis Methods
NPTAA can be synthesized using a variety of methods, but the most commonly used method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an alkyne and an azide in the presence of a copper catalyst to form a triazole ring. The synthesis of NPTAA using the CuAAC reaction involves the reaction of 4-nitrophenyl azide and 4-(prop-2-yn-1-yl)phenyl acetate in the presence of a copper catalyst to form NPTAA.
properties
IUPAC Name |
N-[4-[3-(4-nitrophenyl)triazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-11(22)18-13-4-2-12(3-5-13)16-10-17-19-20(16)14-6-8-15(9-7-14)21(23)24/h2-10H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQYCJGASSHOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[3-(4-nitrophenyl)triazol-4-yl]phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5741724.png)



![2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5741757.png)


![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)

![4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5741789.png)
